![molecular formula C16H20N4O4S B2955084 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-59-3](/img/structure/B2955084.png)
4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, also known as AZOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of sulfonylbenzamides and has been studied for its effects on various biological processes.
Scientific Research Applications
Chemical Synthesis and Characterization
4-(Azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, as part of the 1,3,4-oxadiazol-2-yl group, has been involved in various synthesis processes. For instance, Mahmoud et al. (2012) reported the preparation of various derivatives including 1,3,4-oxadiazol-2-yl through the reaction of starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with different electrophilic reagents, indicating its role in the synthesis of complex heterocyclic compounds (Mahmoud et al., 2012).
Anticancer Research
In anticancer research, derivatives of 1,3,4-oxadiazol-2-yl have been synthesized and evaluated for their efficacy against various cancer cell lines. For example, Ravinaik et al. (2021) synthesized compounds starting from 2-(4-methylphenyl)acetic acid, evaluated against cancer cell lines like MCF-7 (breast cancer), A549 (lung cancer), and others, demonstrating moderate to excellent anticancer activity, highlighting the potential therapeutic applications of these derivatives (Ravinaik et al., 2021).
Exploration in Heterocyclic Chemistry
The 1,3,4-oxadiazole ring, as found in 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, is a significant structure in heterocyclic chemistry. Siwach and Verma (2020) discussed its importance, noting that derivatives of the oxadiazole nucleus show various biological activities like antibacterial, antitumor, and antioxidant activities. This indicates the broad range of potential applications for compounds containing this heterocyclic ring (Siwach & Verma, 2020).
Polymer Science Applications
In polymer science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized, as reported by Sava et al. (2003). These polymers exhibited good thermal stability and solubility in certain solvents, indicating their potential use in the development of novel materials with specific properties (Sava et al., 2003).
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives, like those structurally related to 4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, has been explored. Khalid et al. (2016) synthesized N-substituted derivatives and evaluated them against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-18-19-16(24-12)17-15(21)13-6-8-14(9-7-13)25(22,23)20-10-4-2-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZKZTDKDUVMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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